molecular formula C15H9FN2O3S B2713657 3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 422271-10-1

3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B2713657
CAS No.: 422271-10-1
M. Wt: 316.31
InChI Key: RKNUODKTBUBTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline, a bicyclic aromatic system comprising fused benzene and pyrimidine rings, has emerged as a privileged scaffold in medicinal chemistry due to its structural adaptability and diverse biological activities. Historically, quinazoline derivatives have been integral to the development of clinically approved therapeutics, including epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib, which revolutionized the treatment of non-small cell lung cancer. The scaffold’s capacity to accommodate varied substituents enables precise modulation of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in drug design.

Recent advancements have expanded the therapeutic scope of quinazolines to include antiviral, antimicrobial, and anti-inflammatory agents. For instance, substitutions at positions 2, 3, and 4 of the quinazoline nucleus have been shown to enhance binding affinity to biological targets such as tubulin, protein kinase B (Akt), and Hedgehog-Gli signaling proteins. This structural plasticity, coupled with the scaffold’s inherent bioactivity, underscores its enduring relevance in pharmaceutical research.

Structural Features of 3-(2-Fluorophenyl)-4-Oxo-2-Sulfanyl-3,4-Dihydroquinazoline-7-Carboxylic Acid

The compound’s molecular architecture integrates three critical functional groups:

  • 2-Fluorophenyl Group : Positioned at C3, this electron-withdrawing substituent enhances metabolic stability and facilitates π-π interactions with aromatic residues in target proteins.
  • Sulfanyl Moiety : The thiol (-SH) group at C2 enables hydrogen bonding and participation in redox reactions, potentially contributing to apoptosis induction via thiol-disulfide exchange mechanisms.
  • Carboxylic Acid : Located at C7, this hydrophilic group improves aqueous solubility and provides a site for salt formation or covalent modification, broadening formulation possibilities.
Structural Property Description Source
Molecular Weight Approximately 316.36 g/mol
Core Structure 3,4-Dihydroquinazoline with keto group at C4
Key Substituents 2-Fluorophenyl (C3), sulfanyl (C2), carboxylic acid (C7)
Pharmacophoric Features Electron-deficient aromatic system, hydrogen bond donors/acceptors

The planar quinazoline core allows for intercalation into DNA or stacking interactions with enzyme active sites, while the fluorine atom’s inductive effects modulate electron density across the ring system.

Rationale for Academic Study of Sulfanyl-Substituted Quinazoline Carboxylic Acids

Sulfanyl groups in quinazoline derivatives have demonstrated unique mechanistic capabilities, including:

  • Pro-apoptotic Activity : Sulfanyl-containing compounds like 4d and 4f induce G1 phase cell cycle arrest and activate caspase-dependent apoptosis in breast cancer cells (MCF-7) via Bcl-2 inhibition.
  • Enhanced Reactivity : The thiol group participates in disulfide bond formation, enabling dynamic interactions with cellular thiols such as glutathione, which may augment redox-mediated cytotoxicity.
  • Synergistic Effects : Combining sulfanyl and carboxylic acid groups creates bifunctional molecules capable of simultaneous enzyme inhibition (e.g., EGFR) and ion channel modulation, as observed in structurally analogous compounds.

Furthermore, the carboxylic acid moiety at C7 facilitates the development of prodrugs or conjugates, enabling targeted delivery to tissues with elevated carboxylase activity. This dual functionalization aligns with contemporary strategies in polypharmacology, where multi-target engagement is pursued to overcome drug resistance.

Scope and Objectives of the Current Research Outline

This article prioritizes three investigative axes:

  • Synthetic Optimization : Refining condensation and cyclization protocols to improve yields of this compound, leveraging insights from Niementowski and Ullmann reactions.
  • Biological Profiling : Evaluating in vitro efficacy against panels of cancer cell lines (e.g., A549, HepG2) and microbial pathogens, with comparative analysis to existing quinazoline therapeutics.
  • Computational Validation : Performing molecular docking studies to predict interactions with oncogenic targets (e.g., Bcl-2, EGFR) and antimicrobial enzymes (e.g., DNA gyrase), informed by structural analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-10-3-1-2-4-12(10)18-13(19)9-6-5-8(14(20)21)7-11(9)17-15(18)22/h1-7H,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNUODKTBUBTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-fluorobenzonitrile, which undergoes a series of reactions including nucleophilic substitution, cyclization, and oxidation to form the desired quinazoline derivative.

    Nucleophilic Substitution: 2-Fluorobenzonitrile reacts with thiourea in the presence of a base such as sodium ethoxide to form 2-fluorophenylthiourea.

    Cyclization: The intermediate 2-fluorophenylthiourea undergoes cyclization with an appropriate reagent like phosphorus oxychloride (POCl3) to form the quinazoline ring.

    Oxidation: The resulting compound is then oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) to introduce the oxo group at the 4-position.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Esterification of Carboxylic Acid Group

The carboxylic acid group at position 7 undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester:

Reaction ConditionsYieldProductReference
H<sub>2</sub>SO<sub>4</sub>, MeOH, 60°C, 11h86%Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, forming a stable ester while preserving the quinazoline core. The ester derivative is often synthesized to improve solubility for downstream applications .

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-SH) group at position 2 participates in nucleophilic substitution reactions. For instance, it reacts with alkyl halides to form thioether derivatives:

ReagentConditionsProductApplicationReference
4-Fluorobenzyl bromideDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C2-(4-Fluorobenzylthio)-3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acidAntibacterial agents

This reactivity is exploited to introduce hydrophobic groups for enhanced biological activity. Microwave-assisted synthesis (220°C) has been reported to accelerate such substitutions.

Oxidation of Sulfanyl to Sulfonyl Group

The sulfanyl group is oxidized to a sulfonyl group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Oxidizing AgentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 50°C, 6h2-Sulfonyl derivative72%

Sulfonyl derivatives exhibit increased electrophilicity, making them suitable for further functionalization or as intermediates in drug design.

Coordination with Metal Ions

The sulfanyl and carboxylate groups act as ligands for metal coordination. For example, organotin(IV) complexes are formed via reaction with diorganotin dichlorides:

Metal ReagentConditionsProductBiological ActivityReference
(CH<sub>3</sub>)<sub>2</sub>SnCl<sub>2</sub>EtOH, reflux, 8hDiorganotin(IV)-quinazoline complexAntimicrobial, anticancer

These complexes show enhanced cytotoxicity against cancer cell lines (e.g., IC<sub>50</sub> = 22.76 μM against A2780 ovarian cancer cells) .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form fused heterocycles. For example, treatment with hydrazine yields pyrazolo[3,4-d]quinazoline derivatives:

ReagentConditionsProductYieldReference
NH<sub>2</sub>NH<sub>2</sub>EtOH, 70°C, 12hPyrazoloquinazoline68%

Such derivatives are explored for their antioxidant (IC<sub>50</sub> = 57.99 μM) and kinase inhibitory properties .

Decarboxylation Under Basic Conditions

The carboxylic acid group undergoes decarboxylation in the presence of strong bases:

ConditionsProductApplicationReference
NaOH (6M), 100°C, 4h3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazolineIntermediate for heterocyclic synthesis

Amide Formation

The carboxylic acid reacts with amines to form amide derivatives, often using coupling agents like EDCl/HOBt:

AmineCoupling AgentProductYieldReference
CyclopentylamineEDCl/HOBtN-Cyclopentyl-7-carboxamide derivative75%

Amide derivatives are frequently synthesized to modulate pharmacokinetic properties.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest several biological activities:

1. Antimicrobial Activity
Research indicates that compounds similar to 3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazoline possess significant antibacterial and antifungal activities. These findings suggest that this compound may be effective against various pathogens, making it a candidate for antibiotic development .

2. Anticancer Properties
Quinazoline derivatives are known for their anticancer potential. The presence of the fluorophenyl group may enhance the compound's ability to inhibit cancer cell proliferation. A study on structurally related compounds found that certain quinazoline derivatives selectively induced apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapies.

3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, quinazolines have been identified as inhibitors of kinases, which are critical in cancer signaling pathways. The sulfanyl group could enhance binding affinity to these enzymes, leading to effective inhibition .

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide is noteworthy:

1. Fungicidal Activity
Research has shown that compounds with similar structures can inhibit fungal growth. The application of this compound could provide a novel approach to managing plant diseases caused by fungi .

2. Plant Growth Regulation
Studies indicate that certain quinazoline derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors . This property could be beneficial in developing sustainable agricultural practices.

Materials Science Applications

The unique chemical properties of this compound also open avenues in materials science:

1. Polymer Chemistry
The compound could serve as a monomer or additive in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices may enhance mechanical properties or introduce new functionalities such as antimicrobial activity .

2. Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions could lead to applications in catalysis or sensor development. Complexation with metals can modify electronic properties and improve catalytic efficiency .

Case Studies and Data Tables

Application AreaStudy ReferenceFindings
Antimicrobial Significant antibacterial activity observed
Anticancer Induced apoptosis in cancer cell lines
Fungicidal Activity Inhibition of fungal growth demonstrated
Plant Growth Regulation Enhanced growth rates in treated plants
Polymer Chemistry Improved mechanical properties in composites

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding.

Molecular Targets and Pathways

    Enzymes: Inhibition of kinases and other enzymes involved in cell signaling pathways

    Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs) and modulating their activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

3-(4-Fluorophenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid (CAS 438574-40-4)
  • Structural differences : Fluorophenyl group at position 4 vs. 2.
  • Impact: Molecular weight: 316.31 (vs. ~316 for the 2-fluoro analog, assuming similar substituents) . Synthesis challenges: Ortho-substitution (as in the target compound) often complicates synthesis due to steric hindrance.

Core Structure Modifications

4-Oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid (CID 4158244)
  • Structural differences : Lacks the 3-(2-fluorophenyl) group.
  • Impact :
    • Molecular formula : C₉H₆N₂O₃S (vs. C₁₅H₁₀FN₂O₃S for the target compound) .
    • Solubility : Higher aqueous solubility (due to reduced hydrophobicity).
    • Biological activity : The absence of fluorophenyl may reduce target affinity but simplify metabolic clearance.

Alkyl vs. Aryl Substituents

3-Ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid
  • Structural differences : Ethyl group at position 3 vs. 2-fluorophenyl.
  • Synthetic cost: Priced at €1,917.00/5g, suggesting complex synthesis (similar to the target compound) .

Dioxo Derivatives

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid (CAS 917889-38-4)
  • Structural differences : Additional oxo group at position 2.
  • Impact: Tautomerism: The 2,4-dioxo structure may stabilize enolic forms, altering reactivity . Molecular weight: 300.24 (vs. ~316 for the target compound), indicating reduced steric bulk .

Key Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid C₁₅H₁₀FN₂O₃S ~316 2-Sulfanyl, 7-carboxylic acid, 2-FPh High steric hindrance, moderate solubility
3-(4-Fluorophenyl)-4-oxo-2-sulfanylidene analog C₁₅H₉FN₂O₃S 316.31 4-FPh Improved synthetic accessibility
4-Oxo-2-sulfanyl parent compound C₉H₆N₂O₃S 222.02 None at position 3 Higher solubility, lower logP
3-Ethyl derivative C₁₁H₁₀N₂O₃S ~250 3-Ethyl Increased lipophilicity

Research Implications

  • Fluorophenyl position : Ortho-substitution (target compound) may enhance target specificity but reduce metabolic stability compared to para-substitution .
  • Sulfanyl vs. sulfonyl : The sulfanyl group (target compound) offers redox activity, whereas sulfonyl derivatives (e.g., ) prioritize stability .
  • Cost and availability : High prices for alkyl-substituted analogs (e.g., €552.00/500mg for 3-methyl derivative) suggest scalability challenges .

Biological Activity

3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FN3O3SC_{12}H_{10}FN_3O_3S. The presence of a fluorophenyl group and a sulfanyl moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological investigations.

Anticancer Properties

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under discussion has been shown to interact with various molecular targets involved in cancer pathways:

  • Mechanism of Action : The proposed mechanism involves inhibition of key kinases that regulate cell proliferation and survival. For instance, structural analogs have demonstrated inhibitory effects on Aurora A kinase, which is crucial for mitosis .
  • Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines (e.g., MCF-7, NCI-H460) revealed that the compound induces apoptosis and cell cycle arrest at the G1 phase. The IC50 values reported for related compounds suggest that this class may have similar potency .

Antimicrobial Activity

Research has also explored the antimicrobial properties of quinazoline derivatives. Preliminary findings indicate that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested : Common strains such as Staphylococcus aureus and Escherichia coli have been used to evaluate the antimicrobial efficacy of these compounds .
  • Results : Some derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerMCF-7 (breast cancer)Induces apoptosis, G1 arrest
AntimicrobialStaphylococcus aureusModerate activity against tested strains
AntimicrobialEscherichia coliEffective against Gram-negative bacteria

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid?

The synthesis typically involves cyclocondensation of 2-fluorophenylacetic acid derivatives (e.g., 2-fluorophenylacetic acid, CAS 451-82-1 ) with thiourea or thioamide precursors. A two-step approach is common:

Intermediate formation : React 7-carboxy-substituted anthranilic acid analogs with 2-fluorobenzoyl chloride (CAS 403-43-0 ) to form the quinazoline backbone.

Sulfanyl incorporation : Introduce the sulfanyl group via nucleophilic substitution using Lawesson’s reagent or H2S under controlled pH (5–7) to avoid over-reduction.
Key considerations : Monitor reaction temperature (70–90°C) to prevent decarboxylation of the carboxylic acid moiety. Purity is verified via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Basic: How to resolve solubility challenges during purification of this compound?

The carboxylic acid group confers pH-dependent solubility:

  • Acidic conditions (pH < 3) : Soluble in polar aprotic solvents (DMSO, DMF).
  • Neutral/basic conditions : Precipitates in aqueous buffers.
    Method : Use fractional crystallization by adjusting pH to 4.5–5.0 with dilute HCl, followed by recrystallization from ethanol/water (3:1 v/v). Confirm crystallinity via PXRD to ensure polymorphic consistency .

Advanced: What spectroscopic techniques are critical for confirming the stereochemistry of the 2-sulfanyl substituent?

  • <sup>1</sup>H/<sup>13</sup>C NMR : The sulfanyl group causes deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic H) and distinct <sup>13</sup>C shifts (δ 170–175 ppm for C=O and C=S).
  • <sup>19</sup>F NMR : The 2-fluorophenyl group shows a singlet at δ -115 to -120 ppm, confirming para-substitution absence .
  • X-ray crystallography : Resolves conformational flexibility of the dihydroquinazoline ring. A reported analog (3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) shows a dihedral angle of 85.2° between fluorophenyl and quinazoline planes, suggesting similar steric constraints .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Discrepancies may arise from:

  • Protein binding artifacts : Pre-filter compounds using centrifugal ultrafiltration (10 kDa MWCO) to remove aggregates.
  • Redox interference : The sulfanyl group can act as a reducing agent. Include dithiothreitol (DTT) controls in assays targeting oxidoreductases.
    Example : In DHFR (dihydrofolate reductase) inhibition studies, IC50 values varied by >50% due to thiol-disulfide exchange; normalizing to DTT-free conditions resolved inconsistencies .

Advanced: What strategies optimize in vitro metabolic stability of this compound?

  • Structural modifications : Replace the 2-sulfanyl group with a methylsulfonyl (improves microsomal stability) or introduce electron-withdrawing substituents on the fluorophenyl ring.
  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. A related fluorophenylquinazoline showed t1/2 = 12 min (human) vs. 25 min (rat), suggesting species-specific CYP450 metabolism .

Basic: How to validate purity and identity for grant or publication requirements?

  • HPLC-UV/ELSD : Use a dual-detector system (λ = 254 nm for aromatic rings; ELSD for non-chromophoric impurities).
  • Elemental analysis : Acceptable tolerance ±0.3% for C, H, N, S.
  • Mass spectrometry : HRMS (ESI+) should match [M+H]<sup>+</sup> within 3 ppm error. A reported analog (C16H12FN3O3S) showed m/z 346.0665 (calc. 346.0662) .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Use the crystal structure of human kinase domains (e.g., PDB 3DRA) to model binding. The fluorophenyl group shows π-π stacking with Phe82 in EGFR kinase.
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD >2.5 Å indicates poor binding. A related compound exhibited RMSD = 1.8 Å after 50 ns, confirming stable interactions .

Basic: What safety precautions are essential during handling?

  • Toxicology : The sulfanyl group may release H2S under acidic conditions. Use fume hoods and H2S detectors.
  • Storage : Store at -20°C under argon; degradation >5% occurs within 6 months at 4°C .

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular weight346.35 g/molCalc.
LogP (predicted)2.1 ± 0.3 (ACD/Labs)
Aqueous solubility (pH 7)12 µM (shake-flask method)
Melting point215–218°C (decomposition observed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.